Chrysin 6-C-glucoside 8-C-arabinoside
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Overview
Description
Chrysin 6-C-glucoside 8-C-arabinoside is a flavonoid compound known for its potential therapeutic properties. It is a derivative of chrysin, a naturally occurring flavone found in honey, propolis, and passionflower. This compound is particularly noted for its role as an α-glucosidase inhibitor, making it a subject of interest in the treatment of type 2 diabetes .
Mechanism of Action
Target of Action
Chrysin 6-C-glucoside 8-C-arabinoside primarily targets α-glucosidase , an enzyme that plays a crucial role in the digestion of carbohydrates and the regulation of postprandial glucose levels. Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes .
Mode of Action
This compound acts as an inhibitor of α-glucosidase . By binding to this enzyme, it prevents the breakdown of complex carbohydrates into glucose, thereby controlling postprandial hyperglycemia, a key factor in the management of type 2 diabetes .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the carbohydrate digestion and absorption pathway . By inhibiting α-glucosidase, it disrupts the normal breakdown of carbohydrates, leading to a reduction in glucose absorption and lower postprandial blood glucose levels .
Pharmacokinetics
It’s known that the compound is a crystalline powder with low solubility , which may impact its bioavailability and efficacy
Result of Action
The inhibition of α-glucosidase by this compound results in a decrease in postprandial hyperglycemia, which is beneficial in the management of type 2 diabetes . Additionally, it has been shown to inhibit the release of CGRP and the activation of the TRPV1 channel , which could potentially be beneficial in anti-migraine research .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its low solubility might affect its absorption and bioavailability . Additionally, factors such as pH, temperature, and the presence of other compounds could potentially impact its stability and efficacy. More research is needed to fully understand how these environmental factors influence the action of this compound.
Biochemical Analysis
Biochemical Properties
Chrysin 6-C-glucoside 8-C-arabinoside interacts with enzymes such as α±-glucosidase . It acts as an inhibitor, affecting the biochemical reactions involving this enzyme . This interaction plays a significant role in the study of type 2 diabetes .
Cellular Effects
It is known that it can inhibit the release of CGRP and the activation of the TRPV1 channel . These effects could potentially influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by inhibiting α±-glucosidase . This inhibition could potentially lead to changes in gene expression and enzyme activation or inhibition .
Temporal Effects in Laboratory Settings
It is known that it is a stable compound .
Metabolic Pathways
This compound is involved in the metabolic pathway of α±-glucosidase . It interacts with this enzyme, potentially affecting metabolic flux or metabolite levels .
Subcellular Localization
Given its biochemical properties, it is likely to be found in areas of the cell where α±-glucosidase is present .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Chrysin 6-C-glucoside 8-C-arabinoside involves the use of specific glycosyltransferases. These enzymes facilitate the transfer of glucose and arabinose moieties to the chrysin backbone. The reaction conditions typically include the presence of UDP-glucose and UDP-arabinose as sugar donors, along with the appropriate glycosyltransferase enzymes .
Industrial Production Methods: Industrial production of this compound can be achieved through microbial fermentation. By engineering the biosynthesis pathway in heterologous bacterial systems, such as recombinant Escherichia coli, the production of this compound can be optimized. Fed-batch fermentation and precursor supplementation are used to maximize the yield .
Chemical Reactions Analysis
Types of Reactions: Chrysin 6-C-glucoside 8-C-arabinoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acetic anhydride and benzoyl chloride are employed for acetylation and benzoylation reactions.
Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups .
Scientific Research Applications
Chrysin 6-C-glucoside 8-C-arabinoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of flavonoid derivatives.
Comparison with Similar Compounds
Chrysin 6-C-glucoside 8-C-arabinoside can be compared with other similar compounds, such as:
Chrysin 6-C-glucoside: This compound has a similar structure but lacks the arabinoside moiety.
Chrysin 8-C-glucoside: Another derivative of chrysin, differing in the position of the glucose moiety.
Luteolin-6-C-glucoside: A flavonoid with similar glycosylation patterns but different aglycone structure.
Swertiajaponin: A flavonoid glycoside with distinct bioactivities.
This compound stands out due to its dual glycosylation, which enhances its solubility and bioavailability, making it a unique compound with significant therapeutic potential .
Properties
IUPAC Name |
5,7-dihydroxy-2-phenyl-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-8-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O13/c27-7-13-18(31)21(34)23(36)26(39-13)15-19(32)14-10(28)6-12(9-4-2-1-3-5-9)38-24(14)16(20(15)33)25-22(35)17(30)11(29)8-37-25/h1-6,11,13,17-18,21-23,25-27,29-36H,7-8H2/t11-,13+,17-,18+,21-,22+,23+,25-,26-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGVGUTOTMNVHSX-VYUBKLCTSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)C2=C3C(=C(C(=C2O)C4C(C(C(C(O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=CC=C5)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H](O1)C2=C3C(=C(C(=C2O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C(=O)C=C(O3)C5=CC=CC=C5)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O13 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
548.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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